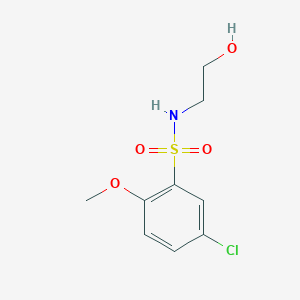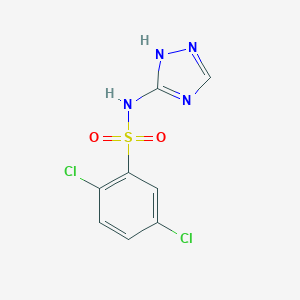
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide, also known as MMTSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique pharmacological properties.
Mecanismo De Acción
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a sulfonamide compound that functions as a carbonic anhydrase inhibitor. Carbonic anhydrase enzymes play a crucial role in the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting these enzymes, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can disrupt the pH balance in the body, leading to various therapeutic effects. Additionally, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which further contributes to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. As a carbonic anhydrase inhibitor, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can reduce intraocular pressure, making it a potential candidate for the treatment of glaucoma. It has also been shown to reduce seizure activity in animal models, indicating its potential applications in the treatment of epilepsy.
Furthermore, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. However, further studies are required to determine the efficacy and safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory effect on carbonic anhydrase enzymes. This property makes it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for studying the mechanisms of inflammation in various diseases.
However, one of the limitations of using 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its potential toxicity. Sulfonamide compounds have been shown to have adverse effects on the liver and kidneys, and further studies are required to determine the safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects.
Direcciones Futuras
There are various future directions for the research on 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide. One of the primary areas of research is its potential applications in the treatment of glaucoma and other neurological disorders. Additionally, further studies are required to determine the efficacy and safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects.
Furthermore, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Future research can focus on studying the mechanisms of action of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in these diseases and determining its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent inhibitor of carbonic anhydrase enzymes and has anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Further studies are required to determine the efficacy and safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-3-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating the pH balance in the body, and their inhibition can have significant therapeutic implications. 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes and has potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Furthermore, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This property makes 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propiedades
Nombre del producto |
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C10H12N4O3S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O3S/c1-7-3-4-8(17-2)9(5-7)18(15,16)14-10-11-6-12-13-10/h3-6H,1-2H3,(H2,11,12,13,14) |
Clave InChI |
IMUOMCWTZDBOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)






![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
